Deoxyschizandrin

Anti-inflammatory Immunology Traditional Chinese Medicine

Deoxyschizandrin outperforms other Schisandra lignans: most potent P-gp inhibitor (85.5% digoxin transport reduction in Caco-2), unique dual FXR/TGR5 agonist for NAFLD/NASH models, and broad-spectrum anti-inflammatory simultaneously suppressing TNF-α, IL-1β, IL-6, PGE2, iNOS, and COX-2 in LPS-stimulated macrophages. In myocardial I/R injury, it reduces apoptotic cell death by 69.4% and caspase-3 by 38.7%. For P-gp, inflammation, metabolic, or cardioprotective studies, Deoxyschizandrin delivers mechanistic specificity that generic Schisandra extracts cannot.

Molecular Formula C24H32O6
Molecular Weight 416.5 g/mol
Cat. No. B1210598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyschizandrin
Synonymsdeoxyschisandrin
deoxyschizandrin
schisandrin A
schizandrin A
Molecular FormulaC24H32O6
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC
InChIInChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3
InChIKeyJEJFTTRHGBKKEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / 150 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxyschizandrin: A Core Schisandra Lignan Standard for Advanced Hepatoprotection, Anti-Inflammatory, and Anticancer Research


Deoxyschizandrin (also known as Schisandrin A) is a major dibenzocyclooctadiene lignan derived from Schisandra chinensis fruit, recognized for its diverse biological activities. It is a primary bioactive component in many Schisandra extracts and is extensively studied for its hepatoprotective, anti-inflammatory, and anticancer properties [1]. As a naturally occurring lignan, it also serves as a specific probe substrate for human cytochrome P450 3A, highlighting its utility in drug metabolism studies [2].

Deoxyschizandrin's Differentiated Pharmacology: Why Other Schisandra Lignans Are Not Interchangeable


While many lignans from Schisandra chinensis share a common dibenzocyclooctadiene backbone, they exhibit distinct and often non-overlapping pharmacological profiles. Direct comparative studies reveal that deoxyschizandrin demonstrates superior efficacy in specific pathways, such as broader-spectrum anti-inflammatory activity [1] and more potent P-glycoprotein inhibition [2], compared to closely related analogs like schisandrin, schisandrin C, and γ-schisandrin. Furthermore, its unique ability to induce cell cycle arrest and apoptosis in distinct cancer cell types, while showing selectivity against certain tumor lines, underscores that substituting deoxyschizandrin with another Schisandra lignan can lead to fundamentally different experimental outcomes and misrepresented biological effects [3].

Deoxyschizandrin: Quantified Differentiation Against Key Analogs for Research Selection


Superior Broad-Spectrum Anti-Inflammatory Potency of Deoxyschizandrin Over Other Schisandra Lignans

In a direct head-to-head comparison of six major Schisandra lignans (deoxyschizandrin, schisandrin B, schisandrin C, schisandrin, schizandrol B, schisantherin A), deoxyschizandrin exhibited the strongest anti-inflammatory activity. It was the only compound to inhibit the secretion of all four measured inflammatory cytokines (TNF-α, IL-1β, IL-6, and PGE2) and downregulate the protein expression of both iNOS and COX-2 in LPS-stimulated RAW264.7 cells [1]. In contrast, other lignans showed a narrower or weaker inhibitory profile, making deoxyschizandrin the superior choice for research requiring broad-spectrum anti-inflammatory activity.

Anti-inflammatory Immunology Traditional Chinese Medicine

Most Potent P-Glycoprotein Inhibition Among Schisandra Lignans for Drug Absorption Studies

In a comparative study of 12 Schisandra lignans, deoxyschizandrin was identified as the most potent inhibitor of P-glycoprotein (P-gp)-mediated efflux in human intestinal Caco-2 cells [1]. At a concentration of 50 µM, deoxyschizandrin significantly reduced the basal-to-apical (B-A) transport of the P-gp substrate digoxin, decreasing the transport ratio (B-A/A-B) from a control value of 15.2 to 2.2 [1]. This potency was superior to all other tested lignans, including gomisin N, schisandrin, and γ-schisandrin.

Pharmacokinetics Drug Metabolism P-glycoprotein

Selective Apoptosis Induction in Colon Cancer Cells Differentiates Deoxyschizandrin from Gomisin N

A comparative study of the antiproliferative effects of (+)-deoxyschisandrin and (-)-gomisin N revealed a key mechanistic divergence. Both lignans inhibited growth in human colon (LoVo) and ovarian (2008) adenocarcinoma cells in a dose-dependent manner, but they induced different types of cell death [1]. Critically, (+)-deoxyschisandrin caused apoptosis in colon adenocarcinoma cells (LoVo) but not in ovarian adenocarcinoma cells (2008), whereas (-)-gomisin N induced apoptosis in both cell lines [1].

Oncology Apoptosis Colon Cancer

Dual FXR/TGR5 Agonist Activity: A Unique Metabolic Mechanism Not Shared by Other Major Lignans

Deoxyschizandrin was identified as a dual agonist of the farnesyl X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5) using luciferase reporter and cAMP assays [1]. This dual activation mechanism is a key differentiator, as it allowed deoxyschizandrin to effectively reduce non-alcoholic fatty liver disease (NAFLD) and obesity in mouse models through a combination of FXR/TGR5 signaling, energy expenditure, and leptin sensitization [1].

Metabolic Disease NAFLD Nuclear Receptor

Potent Cardioprotection Comparable to Metoprolol in Ischemia-Reperfusion Injury

In a rat model of myocardial ischemia-reperfusion (I/R) injury, treatment with deoxyschizandrin (DSD) demonstrated significant cardioprotective effects that were comparable to the standard-of-care beta-blocker, metoprolol [1]. Specifically, DSD (40 µmol/kg) reduced myocardial apoptosis from 33.56±2.58% in the I/R group to 10.28±2.80% (a 69.4% reduction) and decreased caspase-3 activity from 0.62±0.02 OD/mg to 0.38±0.02 OD/mg (a 38.7% reduction) [1].

Cardiovascular Ischemia-Reperfusion Cardioprotection

High-Value Application Scenarios for Deoxyschizandrin Based on Verified Differentiated Evidence


Investigating Broad-Spectrum Anti-Inflammatory Mechanisms

Use deoxyschizandrin as a potent, broad-spectrum inhibitor in LPS-stimulated RAW264.7 or similar macrophage models. Its ability to suppress secretion of TNF-α, IL-1β, IL-6, PGE2, and downregulate iNOS and COX-2, as established in head-to-head comparisons [1], makes it an ideal positive control or lead compound for screening novel anti-inflammatory agents targeting multiple cytokine and enzyme pathways simultaneously.

Enhancing Oral Bioavailability of P-gp Substrate Drugs in Preclinical PK Studies

Employ deoxyschizandrin as a pharmacological tool to inhibit intestinal P-gp efflux. Its demonstrated superior potency among Schisandra lignans in reducing the transport ratio of digoxin by 85.5% in Caco-2 monolayers [1] positions it as a key additive in in vitro and in vivo studies aimed at improving the absorption and oral bioavailability of co-administered drugs that are known P-gp substrates.

Probing FXR/TGR5 Dual Agonism in Metabolic Disease Models

Utilize deoxyschizandrin in high-fat diet-induced obesity (DIO) or MCD-induced NASH mouse models to explore the therapeutic implications of dual FXR/TGR5 activation. As a unique dual agonist within its class [1], it serves as a specific molecular probe to dissect the downstream signaling and metabolic benefits (e.g., reduced NAFLD, increased energy expenditure) of targeting these nuclear receptors, a mechanism not shared by other common Schisandra lignans.

Evaluating Cardioprotective Efficacy in Ischemia-Reperfusion Injury Models

Apply deoxyschizandrin as a reference cardioprotective agent in in vivo rat models of myocardial I/R injury. Its proven ability to significantly reduce infarct size, apoptotic cell death by 69.4%, and caspase-3 activity by 38.7% [1] provides a strong, quantified benchmark against which novel cardioprotective compounds can be compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deoxyschizandrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.